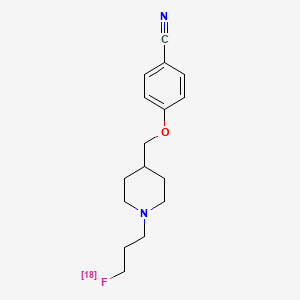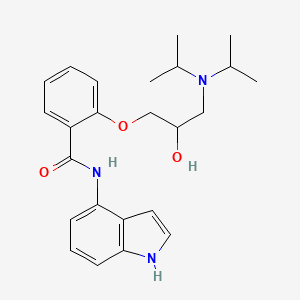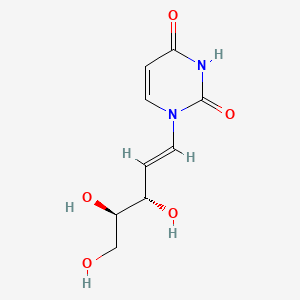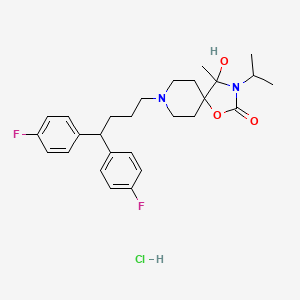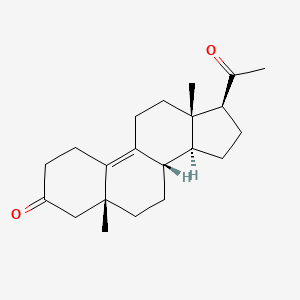
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, is a derivative of the pregnane class of steroids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. Common steps include:
Hydrogenation: Reduction of double bonds in the precursor.
Methylation: Introduction of the methyl group at the 5-beta position.
Oxidation: Formation of the ketone groups at positions 3 and 20.
Industrial Production Methods
Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated steroids, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione has various applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Used in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione involves interaction with steroid hormone receptors. It can modulate gene expression and influence various biological pathways. The exact molecular targets and pathways depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Progesterone: A natural steroid hormone with similar structural features.
Testosterone: Another steroid hormone with different biological activities.
Corticosteroids: A class of steroid hormones with anti-inflammatory properties.
Uniqueness
5-beta-Methyl-19-norpregn-9(10)-ene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities compared to other steroids. Its methylation and specific double bond positions differentiate it from other compounds in the pregnane class.
Eigenschaften
CAS-Nummer |
130917-92-9 |
|---|---|
Molekularformel |
C21H30O2 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(5R,8S,13S,14S,17S)-17-acetyl-5,13-dimethyl-1,2,4,6,7,8,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-19-16-8-10-20(2)12-14(23)4-5-18(20)15(16)9-11-21(17,19)3/h16-17,19H,4-12H2,1-3H3/t16-,17-,19+,20-,21-/m1/s1 |
InChI-Schlüssel |
FNFWRTXVYHHWIF-JBYOPCTKSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C[C@]4(CC[C@@H]23)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3=C4CCC(=O)CC4(CCC23)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


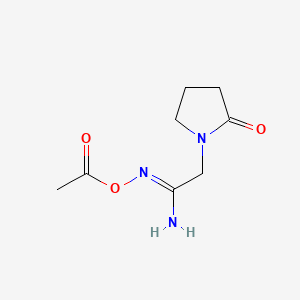
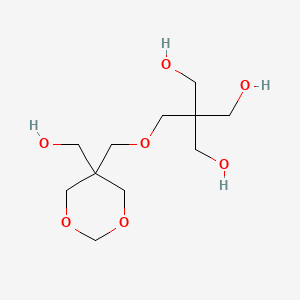
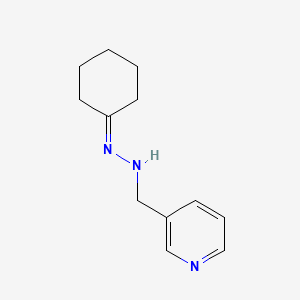

![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
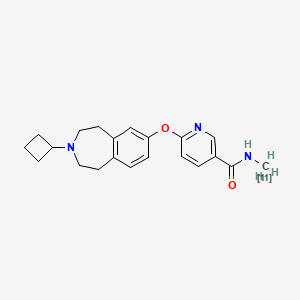
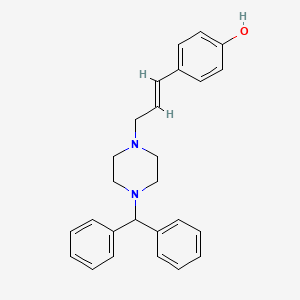

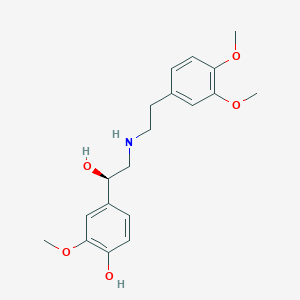
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
